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2-Sulfamoylbenzamide - 36547-00-9

2-Sulfamoylbenzamide

Catalog Number: EVT-454651
CAS Number: 36547-00-9
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Sulfamoylbenzamide is an organic compound that belongs to the class of sulfamoylbenzamide derivatives, which are characterized by the presence of a sulfonamide group attached to a benzamide structure. These compounds have garnered attention due to their potential biological activities, particularly as antiviral agents against hepatitis B virus and other pathogens. The synthesis and evaluation of 2-sulfamoylbenzamide derivatives have been extensively studied, highlighting their significance in medicinal chemistry.

Source

The compound can be synthesized through various methods, often starting from commercially available benzoic acids or their derivatives. The synthetic pathways typically involve chlorosulfonation followed by amide formation with different amines.

Classification

2-Sulfamoylbenzamide is classified as:

  • Chemical Class: Sulfamoylbenzamides
  • Functional Groups: Sulfonamide and amide
  • IUPAC Name: 2-(sulfamoyl)benzamide
Synthesis Analysis

Methods

The synthesis of 2-sulfamoylbenzamide generally involves a multi-step process:

  1. Chlorosulfonation: The first step typically involves the chlorosulfonation of 2-substituted benzoic acid using chlorosulfonic acid, which introduces a sulfonyl chloride group onto the aromatic ring. This reaction is often conducted under controlled temperatures to ensure selectivity and yield .
  2. Formation of Sulfamoyl Group: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfamoyl group. This step can be performed using various amines, including primary and secondary amines, to achieve different derivatives .
  3. Amide Formation: Finally, the compound undergoes an amide formation reaction where the sulfamoyl derivative reacts with another amine or carboxylic acid derivative to yield 2-sulfamoylbenzamide .

Technical Details

  • The chlorosulfonation reaction typically requires an excess of chlorosulfonic acid at elevated temperatures (around 95 °C) for optimal yields .
  • The subsequent reactions often utilize coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide for efficient amide bond formation .
  • Continuous flow chemistry techniques have also been applied to enhance the synthesis efficiency and yield of sulfamoylbenzamide derivatives .
Molecular Structure Analysis

Structure

The molecular structure of 2-sulfamoylbenzamide features a benzene ring substituted at the second position with a sulfamoyl group (–SO2NH2) and an amide group (–CONH2).

Data

  • Molecular Formula: C7H8N2O3S
  • Molecular Weight: 188.21 g/mol
  • Structural Representation:
Structure C7H8N2O3S\text{Structure }\text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}
Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-sulfamoylbenzamide can be attributed to its functional groups:

  1. Nucleophilic Substitution: The sulfonyl group can act as an electrophile in nucleophilic substitution reactions, allowing for further derivatization.
  2. Amide Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and pH are critical in determining the outcome and selectivity of these reactions.
  • Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and product identification .
Mechanism of Action

Process

The mechanism of action for compounds like 2-sulfamoylbenzamide often involves inhibition of specific enzymes or viral replication processes. For instance, in the context of antiviral activity against hepatitis B virus:

  1. Inhibition of Viral Enzymes: The sulfamoylbenzamide derivatives may interfere with viral polymerases or other enzymes essential for viral replication.
  2. Cellular Uptake: These compounds may also enhance cellular uptake due to their structural properties, leading to increased efficacy in inhibiting viral activities.

Data

Research has shown that specific structural modifications on the benzamide scaffold can significantly influence biological activity against different targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the sulfonyl group.
Applications

Scientific Uses

2-Sulfamoylbenzamide derivatives are primarily explored for their potential therapeutic applications:

  1. Antiviral Agents: They have shown promise in inhibiting hepatitis B virus replication.
  2. Antimicrobial Activity: Some derivatives exhibit antibacterial properties against various pathogens.
  3. Pharmaceutical Development: They serve as lead compounds in drug discovery programs aimed at developing new treatments for viral infections.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects, making them valuable candidates in medicinal chemistry .

Antiviral Mechanisms Targeting Hepatitis B Virus (HBV)

Capsid Assembly Modulation as a Therapeutic Strategy

Sulfamoylbenzamides (SBAs) represent a chemically distinct class of capsid assembly modulators (CAMs) that target the hepatitis B virus (HBV) core protein (Cp). Unlike nucleos(t)ide analogs that inhibit viral polymerase, SBAs disrupt the formation of functional nucleocapsids—a critical step in the HBV replication cycle. These small molecules bind to Cp dimers, inducing the formation of morphologically intact but genome-deficient capsids. This prevents the encapsidation of pregenomic RNA (pgRNA) and viral polymerase, thereby halting reverse transcription and viral DNA synthesis [1] [3]. The therapeutic significance of SBAs lies in their ability to reduce covalently closed circular DNA (cccDNA) reservoirs, a persistent obstacle to HBV cure [2] [6].

Molecular Interactions with HBV Core Protein (Cp)

High-resolution crystallographic studies of SBA-bound Cp dimers (e.g., PDB 5T2P) reveal a conserved binding pocket at the dimer-dimer interface, composed of residues Pro25, Leu30, Thr33, Ile105, Ser106 (Chain B), and Val124 (Chain C) [1] [5].

Table 1: Key SBA Derivatives and Their Binding Interactions

CompoundHBV EC₅₀ (μM)Critical Binding InteractionsStructural Feature
NVR 3-7780.73 ± 0.20H-bonds: Trp102(B), Thr128(C)4-Hydroxy-piperidine
KR-265560.27H-bonds: Tyr118; Hydrophobic: Pro25, Val1243,4,5-Trifluoro A-ring
Compound 3 (SBA)0.39*H-bonds: Trp102(B), Thr128(C), Tyr118; Hydrophobic: Leu303,4-Difluoro A-ring
7b (Boronic acid)0.83 ± 0.33H-bonds: Ser121, Ser141; Coordination: Lys134Boronic acid substituent

*Assembly inhibition IC₅₀* [1] [9].

Hydrogen Bonding Networks at Dimer-Dimer Interfaces

SBAs stabilize aberrant capsids through specific hydrogen bonds:

  • The benzamide carbonyl oxygen forms H-bonds with the indole nitrogen of Trp102 (Chain B).
  • The sulfamoyl nitrogen engages Thr128 (Chain C) via water-mediated or direct H-bonds [1] [5].Recent derivatives exploit solvent-exposed regions to enhance potency. For example, boronic acid-substituted SBAs (e.g., compound 7b) form additional coordination bonds with Ser121 and Ser141, mimicking the carboxylate interactions of HAP inhibitors [9]. Molecular dynamics simulations confirm that these interactions reduce Cp flexibility, locking dimers in assembly-incompetent conformations [5] [9].

Hydrophobic Pocket Occupancy and Thermodynamic Stabilization

The central aromatic ring of SBAs occupies a hydrophobic subpocket lined by Pro25, Leu30, and Val124. Thermodynamic analyses reveal that:

  • Difluoro/trifluoro substitutions (e.g., KR-26556) enhance van der Waals contacts, increasing binding energy by ~2 kcal/mol compared to monofluoro analogs [1].
  • Cycloalkyl sulfonamide chains (e.g., cyclopentyl in compound 4a) improve entropy by reducing solvent-accessible surface area (SASA) by 30% [4] [8].These interactions increase the energy barrier for capsid disassembly, kinetically trapping Cp in nonfunctional oligomers [5] [6].

Disruption of Pregenomic RNA (pgRNA) Encapsidation

SBAs selectively block pgRNA packaging without affecting empty capsid formation:

  • Mechanism: By accelerating capsid assembly kinetics, SBAs prevent the recruitment of pgRNA-polymerase complexes. Time-resolved EM shows genome-free capsids forming within 12 hours of SBA treatment [1] [3].
  • Specificity: SBAs inhibit HBV pgRNA encapsidation but not woodchuck (WHV) or duck (DHBV) hepatitis viruses. Chimeric studies attribute this to HBV Cp residues 29–140 [3] [6].
  • Downstream effects: Reduced pgRNA packaging decreases both viral DNA synthesis and replenishment of cccDNA pools [2] [6].

Table 2: SBA Effects on Viral Replication Intermediates

ParameterSBA Treatment ImpactDetection Method
pgRNA encapsidation↓ 90% at 1× EC₅₀Northern blot / qRT-PCR
Cytoplasmic rcDNA↓ 95% at 5-day treatmentSouthern blot
Nuclear cccDNA↓ 70% in de novo infection modelsqPCR with cccDNA-specific primers
HBeAg secretion↓ 50–80% at submicromolar concentrationsELISA [3] [6]

Impact on Covalently Closed Circular DNA (cccDNA) Dynamics

cccDNA persistence is the cornerstone of HBV chronicity. SBAs indirectly target cccDNA through:

  • Inhibition of rcDNA nuclear import: Mature nucleocapsids deliver rcDNA to the nucleus for cccDNA conversion. SBAs reduce functional nucleocapsids by 95%, curtailing rcDNA recycling [3] [6].
  • Accelerated cccDNA decay: Genome-free capsids formed under SBA exposure lack stability. Their rapid disassembly in the cytoplasm releases naked rcDNA, which is degraded by cytosolic nucleases before nuclear entry [2] [6].
  • Combinatorial effects: When paired with RNA destabilizers (e.g., siRNA), SBAs amplify cccDNA decline by blocking replenishment from new pgRNA transcription [6] [10].

Comparative Mechanisms with Heteroaryldihydropyrimidine (HAP) Class Inhibitors

While both SBAs and HAPs target the Cp dimer-dimer interface, their mechanisms diverge significantly:

Table 3: Mechanistic Comparison of SBA vs. HAP CAMs

ParameterSBA Class (e.g., NVR 3-778)HAP Class (e.g., HAP_R01)
Capsid morphology"Empty" normal-sized capsidsLarge tubular aggregates (>100 nm)
Core protein stabilityNo depletionProteasomal degradation (↓ 80% Cp)
Primary binding interactionsH-bonds: Trp102, Thr128H-bonds: Ser141; Hydrophobic: Leu30, Pro25
Resistance mutationsT33N (2-fold resistance)P25A/S, V124F (10–100-fold resistance)
CccDNA impactIndirect reduction via rcDNA blockadeMinimal direct effect [5] [7] [9]
  • Structural basis: HAPs penetrate a hydrophobic subpocket inaccessible to SBAs, leveraging thiazole groups for deeper occupancy. This explains HAP’s superior potency (EC₅₀ 0.006 μM vs. SBA’s 0.26 μM) [5] [9].
  • Cellular outcomes: HAPs misdirect Cp to form aggregates that accumulate in the nucleus, while SBAs retain Cp in the cytoplasm as empty capsids [7].
  • Resistance profiles: Mutations like P25S and V124F (found in treatment-naïve quasispecies) confer high-level HAP resistance but retain SBA susceptibility, supporting combination therapies [5] [6].

Properties

CAS Number

36547-00-9

Product Name

2-Sulfamoylbenzamide

IUPAC Name

2-sulfamoylbenzamide

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)

InChI Key

MXBLZLWZAHUKLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N

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